Ciproxifan maleate Ciproxifan maleate Potent prototypic H3 inverse agonist / antagonist (pKi = 7.2 nM). Improves attention and wakefulness in vivo. Additionally improves memory function.
Ciproxifan is a histamine H3 receptor antagonist (Ki = 0.5 nM for inhibition of histamine release in rat synaptosomal preparations). It is selective for histamine H3 over histamine H1 and H2, M3 muscarinic, and α1D- and β1-adrenergic receptors (Kis = 3.15-25 µM), as well as the serotonin (5-HT) receptor subtypes 5-HT1B, 5-HT2A, 5-HT3, and 5-HT4 (Kis = 1.58-15 µM) in radioligand binding assays. Ciproxifan (3-300 nM) inhibits relaxation in precontracted isolated guinea pig ileal longitudinal muscle induced by R-(–)-α-methylhistamine. In vivo, ciproxifan reduces R-(–)-α-methylhistamine-induced water consumption in rats (ED50 = 0.09 mg/kg). It increases wake episode duration and latency to fall asleep in rats when administered at a dose of 2 mg/kg.
Ciproxifan maleate(FUB-359 maleate) is a highly potent and selective histamin H3-receptor antagonist with IC50 of 9.2 nM, with low apparent affinity at other receptor subtypes. IC50 value:Target: H3 receptorIn vitro, Ciproxifan behaved as a competitive antagonist at the H3 autoreceptor controlling 3H histamine release from synaptosomes and displayed similar Ki values (0.5-1.9 nM) at the H3 receptor controlling the electrically-induced contraction of guinea pig ileum or at the brain H3 receptor labeled with 125I-iodoproxyfan. This appears to be an orally bioavailable, extremely selective and potent H3-receptor antagonist whose vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders.
Brand Name: Vulcanchem
CAS No.: 184025-19-2
VCID: VC0003620
InChI: InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol

Ciproxifan maleate

CAS No.: 184025-19-2

Cat. No.: VC0003620

Molecular Formula: C20H22N2O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Ciproxifan maleate - 184025-19-2

CAS No. 184025-19-2
Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Standard InChI InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key RLQFKEYRALXXEJ-BTJKTKAUSA-N
Isomeric SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O
SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O

Ciproxifan maleate, also known as FUB 359 maleate, is a potent, selective, and orally bioavailable antagonist of the histamine H3 receptor. It has been extensively studied for its potential applications in neurological disorders, including aging disorders and Alzheimer's disease . This compound is particularly noted for its high affinity and efficacy in rodent models, making it a valuable tool for research in neurology.

Chemical Specifications

PropertyDescription
Chemical FormulaC20H22N2O6C_{20}H_{22}N_{2}O_{6}
Molecular WeightApproximately 386.4 g/mol
ColorWhite
SolubilityDMSO: ≥ 100 mg/mL; H2O: 3.57 mg/mL (ultrasonic and warming to 60°C)
CAS Number184025-19-2

Pharmacological Profile

Ciproxifan maleate acts as a competitive antagonist at the histamine H3 receptor, with an IC50 of 9.2 nM . It displays low affinity for other receptor subtypes, making it a selective tool for studying H3 receptor functions. In rodent models, ciproxifan exhibits high species-specific affinity, which is significantly higher than in humans .

Receptor Affinity

ReceptorAffinity (Ki)
Rodent H3R0.4–6.2 nM
Mouse H3R0.5–0.8 nM
Human H3R46–180 nM

Research Applications

Ciproxifan maleate is used in research related to neurological diseases, including attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and sleep-wake disorders . It has been shown to improve wakefulness and attention in vivo due to its inverse agonism/antagonism at histamine H3 receptors .

Neurological Applications

  • Alzheimer's Disease: Ciproxifan is used to study cognitive impairments associated with Alzheimer's disease.

  • ADHD: Its effects on attention and cognition make it relevant for ADHD research.

  • Sleep Disorders: It is investigated for its potential to regulate sleep-wake cycles.

MAO Inhibition

EnzymeIC50
MAO AMicromolar range
MAO BMicromolar range (slightly preferred)

Safety and Handling

Ciproxifan maleate is classified as harmful if swallowed and can cause skin irritation . Proper handling and safety precautions are necessary when working with this compound.

Safety Precautions

  • Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

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